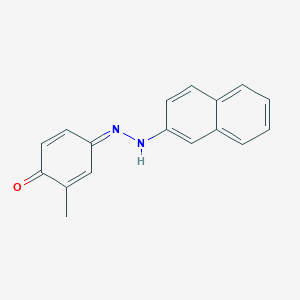
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one, also known as MNH, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNH belongs to the class of organic compounds known as hydrazones, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Additionally, (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to exhibit a range of biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate immune function. Additionally, (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is its broad range of biological activities, which make it a promising candidate for further research and development. Additionally, (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is relatively easy to synthesize and purify, which makes it a practical choice for laboratory experiments. However, one limitation of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research on (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. One area of interest is the development of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one and to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Finally, the development of more efficient and scalable synthesis methods for (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one could help to facilitate its use in future research and development efforts.
Méthodes De Synthèse
The synthesis of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one involves the condensation of 2-hydrazinyl-1-naphthaldehyde with 2-methylcyclohexane-1,3-dione. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or p-toluene sulfonic acid, and under reflux conditions. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to exhibit a variety of biological activities, including antitumor, antimicrobial, and antioxidant properties. As a result, it has been the subject of numerous scientific studies aimed at exploring its potential applications in various fields.
Propriétés
Formule moléculaire |
C17H14N2O |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H14N2O/c1-12-10-15(8-9-17(12)20)18-19-16-7-6-13-4-2-3-5-14(13)11-16/h2-11,19H,1H3/b18-15- |
Clé InChI |
DQBFVQLFPJDVGF-SDXDJHTJSA-N |
SMILES isomérique |
CC1=C/C(=N\NC2=CC3=CC=CC=C3C=C2)/C=CC1=O |
SMILES |
CC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O |
SMILES canonique |
CC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282898.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282899.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282900.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide](/img/structure/B282902.png)
![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B282904.png)
![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282905.png)
![2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282906.png)
![2-bromo-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282907.png)
![2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282909.png)
![2-bromo-N-{4-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282912.png)
![2-bromo-N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282913.png)
![2-bromo-N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B282914.png)
![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B282918.png)